molecular formula C19H20N4O4S B14951207 N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B14951207
M. Wt: 400.5 g/mol
InChI Key: XISSYDLTJUTMOZ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield the corresponding sulfone.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamides.

    Medicine: Possible applications as an antibacterial or anticancer agent, given the known activity of sulfonamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Indole-3-acetic acid: An indole derivative with applications in plant growth regulation.

Uniqueness

N-(3,5-Dimethylphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to its combination of an indole moiety with a sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides or indole derivatives.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-12-8-13(2)10-14(9-12)23(28(3,26)27)11-17(24)21-22-18-15-6-4-5-7-16(15)20-19(18)25/h4-10,20,25H,11H2,1-3H3

InChI Key

XISSYDLTJUTMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C)C

Origin of Product

United States

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